2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid
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Overview
Description
2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of naphthothiophenes These compounds are characterized by their fused ring structure, which includes both a naphthalene and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the thiophene ring can be introduced through a series of reactions involving sulfur-containing reagents. The acetylamino group is then added via acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts to enhance reaction efficiency and yield. Techniques such as Suzuki–Miyaura coupling, which is widely applied for carbon-carbon bond formation, can be employed to synthesize the naphthothiophene core .
Chemical Reactions Analysis
Types of Reactions: 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid has several notable applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism by which 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid exerts its effects is complex and involves multiple molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 3,6-Dichloro-1-benzothiophene-2-carboxylic acid
- 2-Amino-thiophene-3-carboxylic acid amide
Comparison: Compared to these similar compounds, 2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid is unique due to its specific structural features, such as the acetylamino group and the fused naphthothiophene ring system.
Properties
IUPAC Name |
2-acetamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-8(17)16-14-12(15(18)19)11-7-6-9-4-2-3-5-10(9)13(11)20-14/h2-5H,6-7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWGQLNBLLONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C3=CC=CC=C3CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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